molecular formula C12H12N2O3 B13703537 Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate

Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate

Cat. No.: B13703537
M. Wt: 232.23 g/mol
InChI Key: RMUHLNJRFGPBAX-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the oxazole ring . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazole-4-methanol derivatives .

Scientific Research Applications

Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate:

    Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate:

Uniqueness

Ethyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its pyridyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 5-methyl-2-pyridin-4-yl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-11(14-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3

InChI Key

RMUHLNJRFGPBAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=NC=C2)C

Origin of Product

United States

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